molecular formula C16H14IN B055528 3-Iododizocilpine CAS No. 119508-63-3

3-Iododizocilpine

Cat. No. B055528
M. Wt: 345.19 g/mol
InChI Key: RRYINJUHCRONBF-QZIRHQCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iododizocilpine, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been extensively studied due to its use in scientific research as a tool to study the role of the NMDA receptor in various physiological and pathological processes.

Mechanism Of Action

3-Iododizocilpine acts as a non-competitive antagonist of the NMDA receptor by binding to the channel pore of the receptor and blocking the flow of ions through the receptor. This results in the inhibition of NMDA receptor-mediated synaptic transmission.

Biochemical And Physiological Effects

The blockade of NMDA receptor-mediated synaptic transmission by 3-Iododizocilpine has been shown to have a wide range of biochemical and physiological effects. These effects include the inhibition of long-term potentiation, the induction of long-term depression, the modulation of neurotransmitter release, and the regulation of gene expression.

Advantages And Limitations For Lab Experiments

The use of 3-Iododizocilpine in scientific research has several advantages and limitations. One advantage is that it is a potent and selective antagonist of the NMDA receptor, which allows for the specific modulation of NMDA receptor-mediated synaptic transmission. One limitation is that it is a non-competitive antagonist, which means that it can only be used to study the effects of NMDA receptor blockade and not the effects of NMDA receptor activation.

Future Directions

There are several future directions for the use of 3-Iododizocilpine in scientific research. One direction is the development of new compounds that can selectively modulate specific subtypes of NMDA receptors. Another direction is the use of 3-Iododizocilpine in the study of the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.

Synthesis Methods

The synthesis of 3-Iododizocilpine is a complex process that involves several steps. The first step involves the reaction of 3,4-dihydroisoquinoline with iodine monochloride to form the corresponding iodinated derivative. This intermediate is then reacted with 2-amino-5-methylpyridine to form 3-Iododizocilpine.

Scientific Research Applications

3-Iododizocilpine has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. This compound has been used to study the role of the NMDA receptor in learning and memory, synaptic plasticity, pain perception, and drug addiction.

properties

CAS RN

119508-63-3

Product Name

3-Iododizocilpine

Molecular Formula

C16H14IN

Molecular Weight

345.19 g/mol

IUPAC Name

4-(125I)iodanyl-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene

InChI

InChI=1S/C16H14IN/c1-16-13-5-3-2-4-12(13)15(18-16)8-10-6-7-11(17)9-14(10)16/h2-7,9,15,18H,8H2,1H3/i17-2

InChI Key

RRYINJUHCRONBF-QZIRHQCUSA-N

Isomeric SMILES

CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)[125I]

SMILES

CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)I

Canonical SMILES

CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)I

synonyms

3-iodo-MK-801
3-iododizocilpine
3-iododizocilpine maleate (1:1), (5S-cis)-isomer, 125I-labeled
3-iododizocilpine, (5R-cis)-isomer, 123I-labeled
3-iododizocilpine, (5S)-isomer, 123I-labeled
3-iododizocilpine, (5S)-isomer, 125I-labeled
3-iododizocilpine, (5S-cis)-isomer, 125I-labeled

Origin of Product

United States

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